molecular formula C44H50CuInP2S4 B583306 copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane CAS No. 146688-53-1

copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane

Cat. No.: B583306
CAS No.: 146688-53-1
M. Wt: 947.436
InChI Key: CRZAFFSQEACPGF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane is a complex compound that combines copper, ethanethiolate, triphenylphosphane, and tris(ethylsulfanyl)indigane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane typically involves the reaction of copper(I) salts with ethanethiolate, triphenylphosphane, and tris(ethylsulfanyl)indigane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions may result in new copper(I) complexes with different ligands .

Scientific Research Applications

Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane has several scientific research applications:

Mechanism of Action

The mechanism of action of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane involves the interaction of the copper(I) center with various molecular targets. The copper(I) ion can coordinate with ligands, facilitating electron transfer reactions. This coordination can lead to the activation of molecular oxygen or other substrates, resulting in various chemical transformations. The specific pathways involved depend on the nature of the ligands and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane is unique due to the combination of its ligands, which confer specific electronic and steric properties. This uniqueness makes it particularly useful in catalysis and materials science applications .

Properties

IUPAC Name

copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZAFFSQEACPGF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50CuInP2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-84-1
Record name Copper(1+), bis(triphenylphosphine)-, (T-4)-tetrakis(ethanethiolato)indate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159817-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.